



Live-Cell Imaging with BODIPY™ FL C12-Ceramide: An Application Guide

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Compound of Interest		
Compound Name:	Bodipy C12-Ceramide	
Cat. No.:	B590325	Get Quote

Introduction

BODIPY™ FL C12-Ceramide is a fluorescently-labeled long-chain ceramide analog that serves as an invaluable tool for researchers, scientists, and drug development professionals. Its utility lies in its ability to mimic natural ceramides, central players in sphingolipid metabolism and key signaling molecules involved in cellular processes like apoptosis, cell differentiation, and inflammation.[1] The attached BODIPY™ FL fluorophore is bright, highly photostable, and exhibits environment-sensitive fluorescence, making it an exceptional probe for live-cell imaging.[2][3][4]

This application note provides detailed protocols for using BODIPY™ FL C12-Ceramide to visualize the dynamics of lipid trafficking, particularly to the Golgi apparatus, as well as its incorporation into lipid droplets and the endoplasmic reticulum.

Key Applications

- Vital Staining of the Golgi Apparatus: The probe is widely used to visualize the morphology and dynamics of the Golgi complex in living cells.[1]
- Studying Sphingolipid Transport and Metabolism: As a ceramide analog, it allows for the real-time tracking of ceramide trafficking and its subsequent metabolism into more complex sphingolipids.



- High-Resolution and Long-Term Imaging: The photostability of the BODIPY™ fluorophore makes it suitable for long-term imaging experiments and high-resolution techniques like single-molecule localization microscopy.
- Lipid Droplet and Endoplasmic Reticulum Imaging: Under specific conditions, BODIPY-C12
 can be used to visualize its incorporation into lipid droplets and its localization to the
 endoplasmic reticulum.

Quantitative Data Summary

The following tables provide key quantitative data for experimental planning.

Table 1: Spectroscopic and Physicochemical Properties of BODIPY™ FL Ceramide

Property	Value	Reference
Fluorophore	BODIPY™ FL (Boron- dipyrromethene)	
Excitation Maximum	~505 nm	_
Emission Maximum	~511 nm / 540 nm	_
Molecular Weight	713.8 g/mol	_
Molar Absorptivity	> 80,000 cm ⁻¹ M ⁻¹	_
Quantum Yield	> 0.9	_
Special Feature	Emission shifts from green (~515 nm) to red (~620 nm) with increasing membrane concentration.	

Table 2: Recommended Reagent Concentrations

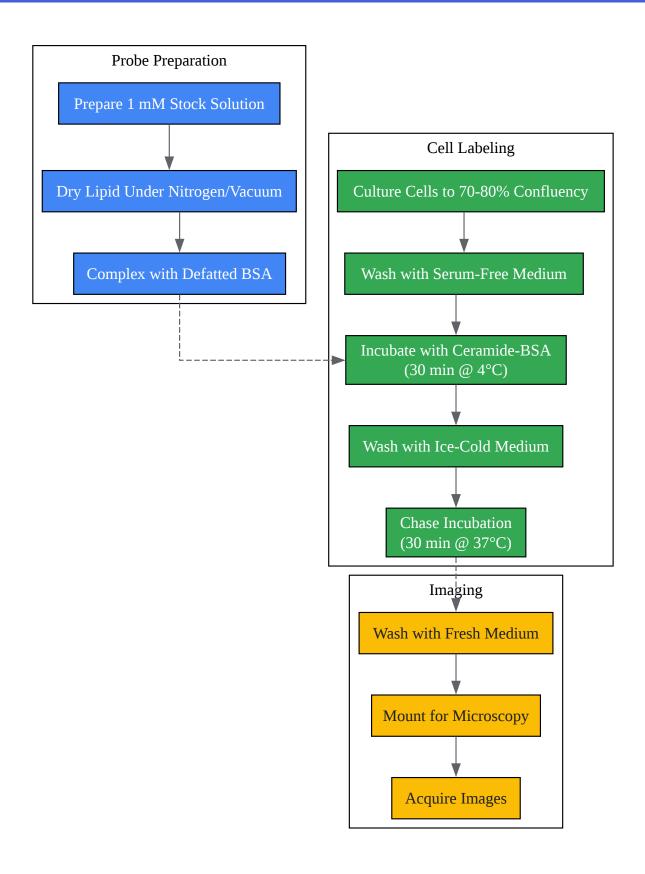


Reagent	Stock Solution Concentration	Working Concentration	Reference
BODIPY™ FL C12- Ceramide	1 mM in Chloroform:Methanol (19:1 v/v) or DMSO	5 μΜ	
Defatted Bovine Serum Albumin (BSA)	3.4 mM in serum-free medium	0.34 mg/ml (for washes)	
Ceramide-BSA Complex Stock	~50 µM	N/A	•

Experimental Workflow and Signaling

The general workflow for labeling live cells with fluorescent ceramide analogs involves probe preparation, cell labeling, and image acquisition.



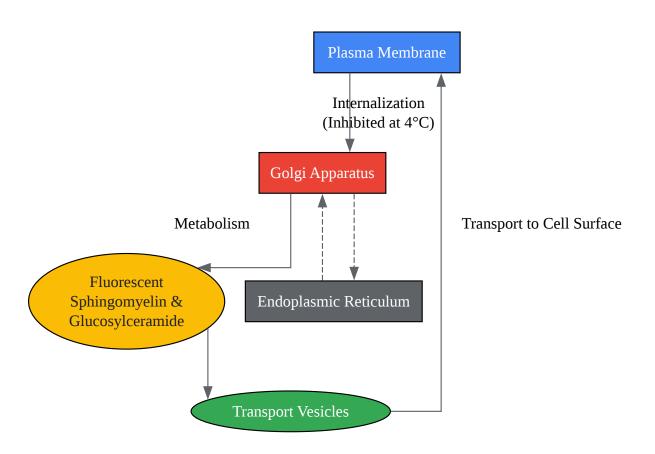


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Standard workflow for fluorescent ceramide labeling.



Once introduced to cells, the ceramide analog is internalized and trafficked to various organelles, primarily the Golgi apparatus, where it is metabolized.



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Ceramide analog trafficking and metabolism pathway.

Experimental ProtocolsProtocol 1: Preparation of Ceramide-BSA Complex

For efficient delivery into cells, fluorescent ceramides are complexed with defatted bovine serum albumin (BSA).

 Stock Solution: Prepare a 1 mM stock solution of BODIPY™ FL C12-Ceramide in a chloroform:methanol (19:1 v/v) mixture or high-quality DMSO.



- Drying: Dispense the required volume of the stock solution into a glass test tube. Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least 1 hour to completely remove the solvent.
- Complexation: Prepare a 3.4 mM solution of defatted BSA in your desired serum-free cell culture medium (e.g., HBSS with 10 mM HEPES). Add the BSA solution to the dried lipid film.
- Sonication: Vortex the mixture thoroughly and sonicate in a bath sonicator until the lipid film is completely dissolved. The result should be a clear solution, which is your ceramide-BSA complex stock, typically around 50 μM.
- Working Solution: Dilute the ceramide-BSA complex stock in fresh, serum-free medium to a final working concentration of 5 μM.

Protocol 2: Live-Cell Labeling and Imaging of the Golgi Apparatus

This protocol outlines the steps for staining the Golgi apparatus in living cells by exploiting temperature-dependent membrane trafficking.

- Cell Preparation: Culture cells on glass coverslips or in glass-bottom imaging dishes to approximately 70-80% confluency.
- Washing: Gently wash the cells twice with pre-warmed, serum-free medium (e.g., HBSS/HEPES) to remove any residual serum.
- Labeling Incubation: Cool the cells by placing the dish on ice for 5-10 minutes. Remove the
 medium and add the pre-chilled 5 μM ceramide-BSA working solution. Incubate the cells at
 4°C for 30 minutes. This low-temperature incubation allows the probe to label the plasma
 membrane while inhibiting endocytosis.
- Chase Incubation: Wash the cells several times with ice-cold medium to remove the excess ceramide-BSA complex. Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for an additional 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.



Imaging: Wash the cells again with fresh imaging medium. Mount the coverslip and observe
the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets
(Excitation: ~488 nm, Emission: ~500-550 nm).

Protocol 3: Live-Cell Imaging of Lipid Droplets and ER

BODIPY-C12 also serves as a fluorescent long-chain fatty acid analog that gets incorporated into neutral lipids within lipid droplets.

- Cell Preparation: Culture cells on glass-bottom imaging dishes suitable for high-resolution microscopy.
- Probe Preparation: Prepare a 10 μM working solution of BODIPY-C12 by diluting a stock solution in culture medium containing 0.1% defatted BSA. Incubate the solution at 37°C for 30 minutes to allow for BSA conjugation.
- Labeling: Remove the culture medium from the cells and add the pre-warmed BODIPY-C12 working solution. Incubate for 15-30 minutes at 37°C.
- Washing: Remove the labeling solution and wash the cells carefully with fresh, pre-warmed culture medium.
- Imaging: Immediately image the live cells using a fluorescence or confocal microscope. BODIPY-C12 will accumulate in lipid droplets, which appear as bright, punctate structures. In some cell types, a reticular pattern corresponding to the endoplasmic reticulum may also be visible. For time-lapse studies, maintain the cells at 37°C on a heated microscope stage.

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